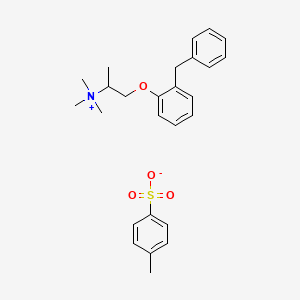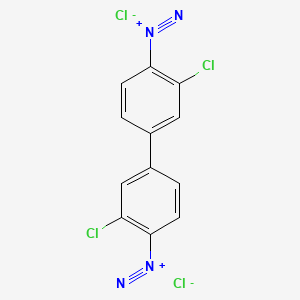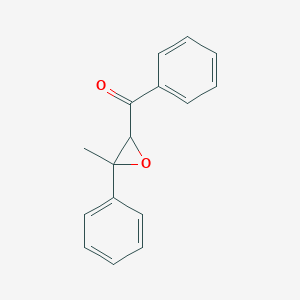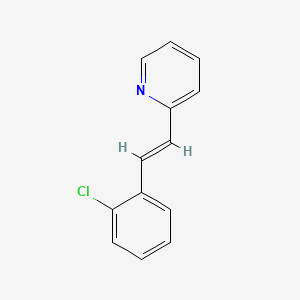
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is an organic compound with the molecular formula C₁₃H₁₀ClN and a molecular weight of 215.678 g/mol . This compound is a derivative of pyridine, featuring a vinyl group substituted with a chlorophenyl group in the trans configuration. It is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial production methods for this compound may involve the treatment of 2-methylpyridine with an aqueous solution of formaldehyde at elevated temperatures (150-200°C) . This process allows for the large-scale synthesis of the compound, making it accessible for various applications.
Analyse Chemischer Reaktionen
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with molecular targets such as enzymes and receptors. The presence of the pyridine nitrogen allows for protonation in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can modulate the activity of enzymes and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be compared with other similar compounds, such as:
2-Vinylpyridine: This compound is a simpler derivative of pyridine with a vinyl group.
2-(2-(4-Chlorophenyl)-trans-vinyl)pyridine: This is a closely related compound with a similar structure but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6772-77-6 |
|---|---|
Molekularformel |
C13H10ClN |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChI-Schlüssel |
YEZHQUGOABFELJ-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


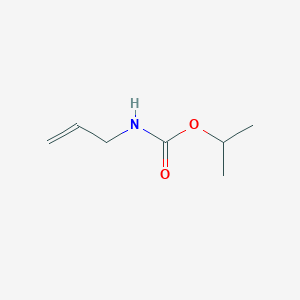
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
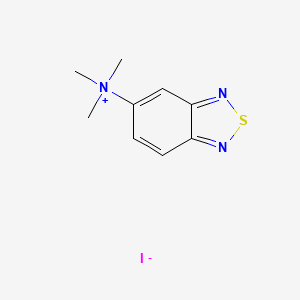

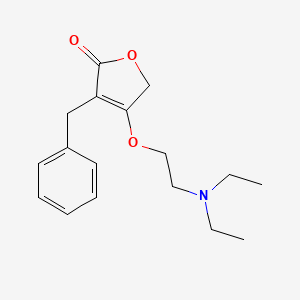
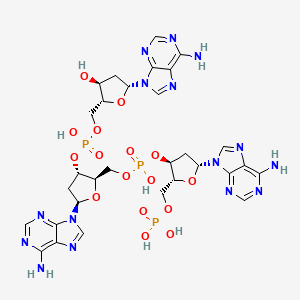
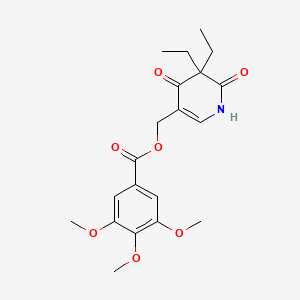
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
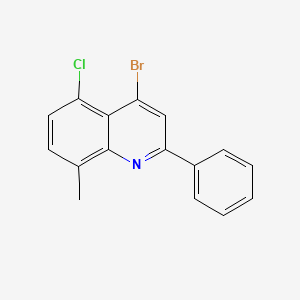

![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
